N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
Benzothiazole is a heterocyclic compound, which is a part of many biologically active compounds and pharmaceuticals . It is a bicyclic compound, consisting of the fusion of benzene and thiazole rings .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, N-substituted and N,N-disubstituted benzothiazole sulfonamides can be synthesized from simple commercially available building blocks .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .Scientific Research Applications
Heterocyclic Synthesis
This compound plays a significant role in the synthesis of various heterocyclic compounds. For instance, the reactivity of certain benzo[b]thiophen-2-yl-hydrazonoesters toward a variety of nitrogen nucleophiles yields derivatives such as pyrazole, isoxazole, and pyrazolopyrimidine, demonstrating the versatility of this compound in creating a wide array of heterocyclic structures R. Mohareb et al., 2004.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of derivatives synthesized from this compound. Novel analogs have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the compound's relevance in developing new antimicrobial agents M. Palkar et al., 2017.
Anticancer Activity
Additionally, derivatives of this compound have been investigated for their anticancer properties. Some synthesized compounds exhibit significant anti-tumor activities against various cancer cell lines, including hepatocellular carcinoma, suggesting the compound's potential as a scaffold for developing anticancer agents S. M. Gomha et al., 2016.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-22-9-8-14(21-22)17(24)19-11-6-7-12(15(23)10-11)18-20-13-4-2-3-5-16(13)25-18/h2-10,23H,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKPPEVBFHFKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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